N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
The compound N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide features a complex tricyclic core with a diazatricyclo[7.3.0.0²⁶]dodeca scaffold, substituted with two sulfur atoms (dithia) and a methylsulfanyl group.
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S4/c1-28-20-22-15-9-8-14-16(17(15)30-20)29-19(21-14)23-18(25)12-4-6-13(7-5-12)31(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXURDCEVOIPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step procedures. One common approach includes the cyclization of thioamides with appropriate reagents to form the thiazole and benzothiazole rings. The reaction conditions often require the use of oxidizing agents such as potassium ferricyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit topoisomerase I.
Material Science: Utilized in the development of organic electronic devices due to its unique electronic properties.
Biological Research: Investigated for its antimicrobial and anticonvulsant activities.
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death . The presence of thiazole and benzothiazole rings enhances its binding affinity to the target enzymes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Tricyclic Core Variations
Hexaazatricyclo vs. Diazatricyclo Systems
The compound 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene () shares a similar tricyclic framework but replaces sulfur atoms with nitrogen (hexaazatricyclo).
Sulfur vs. Oxygen Substituents
Sulfonamide Functional Group Analysis
The 4-(pyrrolidine-1-sulfonyl)benzamide group in the target compound is structurally akin to sulfonamide derivatives in , such as N-(9,10-dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzene sulfonamide. Key differences include:
- Pyrrolidine sulfonyl vs.
- Bioactivity: Sulfonamides in exhibit COX-2 inhibition; the target compound’s bioactivity remains unconfirmed but may target similar enzymes due to sulfonamide’s known role in carbonic anhydrase inhibition .
Pharmacokinetic and Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (), the target compound shows moderate similarity (~60–70%) to SAHA (a histone deacetylase inhibitor) due to its sulfonamide and aromatic moieties.
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
- Crystallography : The target compound’s structure determination likely employed SHELX () or ORTEP-3 (), tools critical for resolving complex tricyclic systems .
- However, the dithia group may confer unique redox-modulating properties .
- Spectral Analysis : NMR data comparisons () would highlight shifts in the dithia region (δ 2.5–3.5 ppm), distinguishing it from oxygen/nitrogen analogues .
Biological Activity
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound characterized by a complex structure comprising multiple heterocycles and functional groups. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzamide core linked to a unique tricyclic system that includes thiazole and benzothiazole rings. The presence of the methylsulfanyl group and the pyrrolidine sulfonamide moiety enhances its chemical reactivity and potential interactions with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 361.5 g/mol |
| CAS Number | 361173-12-8 |
| Solubility | Soluble in DMSO and DMF |
| LogP (octanol-water partition) | 3.5 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in various disease pathways. The thiazole and benzothiazole rings may facilitate binding to active or allosteric sites on proteins, potentially modulating their activity.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular responses.
Biological Activity
Recent studies have focused on the biological implications of this compound in various contexts:
Anticancer Activity
Research indicates that compounds with similar structural features demonstrate cytotoxic effects against various cancer cell lines. The unique arrangement of sulfur and nitrogen atoms may contribute to enhanced interaction with cellular targets involved in tumor growth.
Antimicrobial Properties
Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains. The sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics.
Case Studies
- Study on Anticancer Effects : A study evaluated the cytotoxic effects of related compounds on human leukemia cells, showing IC50 values in the micromolar range, indicating significant potency.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
